Triazole Regioisomer Identity: 2H-1,2,3-Triazol-2-yl Versus 1H-1,2,3-Triazol-1-yl and 1,2,4-Triazole – Predicted Physicochemical and Binding-Mode Divergence
The compound bears a 2H-1,2,3-triazol-2-yl substituent, whereas the majority of published triazole-benzamide Parkin modulators and Bcr-Abl inhibitors carry a 1H-1,2,3-triazol-1-yl or 1,2,4-triazole ring [1]. The 2H-1,2,3-triazole isomer exhibits a markedly different electrostatic potential surface: the N2 nitrogen is a poor hydrogen-bond acceptor compared with the N3 of the 1H tautomer, and the dipole moment rotates approximately 60° relative to the ring plane [2]. In the context of the Parkin RING-domain Zn-finger interface, where precise H-bond geometry with backbone amides and Zn-coordinating cysteines governs ligand recognition [3], the 2H tautomer presents a distinct pharmacophore that is not reproduced by the 1H isomer. Although no direct head-to-head Parkin activation data are publicly available for CAS 2034561-31-2, the structural divergence is quantifiable at the level of computed molecular electrostatic potential (MEP) and dipole vector, which constitute class-level inference of differential binding competence.
| Evidence Dimension | Triazole regioisomer electrostatic potential and dipole vector |
|---|---|
| Target Compound Data | 2H-1,2,3-triazol-2-yl: dipole moment ~0.0–0.5 D (symmetry-forbidden); N2 weak HBA |
| Comparator Or Baseline | 1H-1,2,3-triazol-1-yl: dipole moment ~3.5–4.5 D; N3 strong HBA [2] |
| Quantified Difference | Dipole moment difference ~3–4 D; H-bond acceptor character inverted |
| Conditions | Gas-phase DFT calculations (B3LYP/6-31G*); literature consensus for 1,2,3-triazole tautomers [2] |
Why This Matters
A user selecting a Parkin-modulator chemotype must match the triazole regioisomer to the target's H-bond donor/acceptor pattern; the 2H-1,2,3-triazol-2-yl isomer is under-explored relative to the 1H isomer and may engage the RING-domain Zn-finger with a distinct recognition motif, justifying procurement for SAR exploration even in the absence of published potency data.
- [1] Li Y, Shen M, Zhang Z, et al. 'Design, synthesis, and biological evaluation of 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives as potent pan Bcr-Abl inhibitors including the threonine³¹⁵→isoleucine³¹⁵ mutant.' Journal of Medicinal Chemistry. 2012; 55(22): 10033-10046. doi:10.1021/jm301188x. View Source
- [2] Tomić M, Kovačević B, Maksić ZB. 'Tautomerism of 1,2,3-triazole revisited: a high-level ab initio and DFT study.' Journal of Molecular Structure (Theochem). 2004; 680(1-3): 69-79. doi:10.1016/j.theochem.2004.04.034. View Source
- [3] Riley BE, Lougheed JC, Callaway K, et al. 'Structure and function of Parkin E3 ubiquitin ligase reveals aspects of RING and HECT ligases.' Nature Communications. 2013; 4: 1982. doi:10.1038/ncomms2982. View Source
